Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry
Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry
An In-Depth Technical Guide to the Physical Properties of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, with CAS Number 701911-46-8, is a substituted pyrazole derivative that serves as a crucial building block in medicinal chemistry and materials science.[1][2] The pyrazole ring is a privileged scaffold in drug discovery, with compounds containing this moiety exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The presence of an aldehyde functional group at the 4-position and ethyl and methyl substituents on the ring provides a versatile platform for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules.[1][3]
This guide provides a comprehensive overview of the known physical properties of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, details standard protocols for their experimental determination, and offers insights into its handling and storage. The information presented is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical characteristics for its effective application in research and development.
Part 1: Core Physicochemical Properties
A thorough understanding of a compound's physical properties is fundamental to its application, from predicting its behavior in a reaction vessel to its formulation into a final product. The physical state, boiling point, density, and solubility dictate experimental design, purification strategies, and potential bioavailability.
Molecular Structure and Identity
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Molecular Formula: C₈H₁₂N₂O[2]
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IUPAC Name: 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde[2]
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CAS Number: 701911-46-8[2]
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Appearance: Typically supplied as a liquid.[4]
Summary of Physical Properties
The quantitative physical properties of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde are summarized below. It is critical for researchers to note the discrepancies in reported values across different suppliers and literature, which may arise from variations in measurement conditions or sample purity.
| Property | Reported Value | Source(s) |
| Boiling Point | 179.3°C at 760 mmHg | [1] |
| 255°C at 760 mmHg | [4] | |
| 142°C at 30 Torr | [5] | |
| Density | ~0.96 g/cm³ | [1] |
| 1.06 ± 0.1 g/cm³ (at 20°C) | [5] | |
| Flash Point | 62.2°C | [1] |
| 108.0 ± 25.9°C | [5] | |
| Refractive Index | 1.5176 (at 20°C, 589.3 nm) | [5] |
| Vapor Pressure | 0.0167 mmHg at 25°C | [5] |
| Solubility | Reported as very soluble in various solvents. | [1] |
Insight for the Researcher: The significant variations in reported boiling points (179.3°C vs. 255°C at standard pressure) underscore the importance of empirical verification.[1][4] Such differences can stem from the purity of the material, with trace impurities potentially altering colligative properties. The boiling point of 142°C at a reduced pressure of 30 Torr is a valuable data point for purification via vacuum distillation, a common technique for compounds with high boiling points to prevent thermal decomposition.[5]
Part 2: Spectral Characterization
While a comprehensive spectral database for this specific compound is not publicly aggregated, data can be inferred from synthesis literature and analysis of related pyrazole structures. Spectral analysis is non-negotiable for confirming the identity and purity of a starting material or synthesized intermediate.
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¹H NMR Spectroscopy: A publication detailing the synthesis of this compound reports the following proton NMR signals (in acetone-d₆): δ 1.18 (t, 3H, CH₂CH₃ ), 2.51 (s, 3H, 3-CH₃ ), 2.59 (s, 3H, 5-CH₃ ), 4.14 (q, 2H, CH₂ CH₃), 9.89 (s, 1H, CHO ).[3] The distinct signals for the ethyl group (a triplet and a quartet), two methyl singlets, and the downfield aldehyde proton singlet are characteristic features to look for.
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Infrared (IR) Spectroscopy: The same source reports a strong absorption band at 1670 cm⁻¹, which is characteristic of the C=O stretching vibration of the aldehyde functional group.[3]
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Mass Spectrometry (MS): The predicted monoisotopic mass is 152.09496 Da.[6] High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition, providing a crucial quality control checkpoint.
Part 3: Experimental Protocols for Physical Property Determination
To ensure data reliability and reproducibility, standardized experimental protocols must be followed. The following sections detail the methodologies for determining key physical properties for a liquid compound like 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
Protocol 1: Boiling Point Determination (Micro-scale)
Causality: For novel or expensive compounds available in small quantities, a micro-scale boiling point determination (Siwoloboff method) is efficient and minimizes waste. This method relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the external pressure. This is visually confirmed when a continuous stream of bubbles emerges from a submerged capillary.
Methodology:
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Preparation: Attach a small test tube (e.g., 10 x 75 mm) containing 0.5 mL of the sample to a thermometer using a rubber band or wire.
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Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the sample liquid.
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Heating: Immerse the assembly in a heating bath (e.g., silicone oil) ensuring the sample is below the oil level.
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Observation: Heat the bath slowly (1-2°C per minute) while stirring. Observe the capillary. A slow stream of bubbles will begin to emerge as the entrapped air expands.
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Boiling Point Identification: As the temperature approaches the boiling point, the rate of bubbling will increase significantly to a rapid, continuous stream.
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Confirmation: Remove the heat source. The bubbling will slow and stop. The temperature at which the liquid just begins to re-enter the capillary tube is the boiling point.
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Pressure Correction: Record the atmospheric pressure. If it is not 760 mmHg, a pressure correction must be applied to normalize the observed boiling point.
Caption: Workflow for micro-scale boiling point determination.
Protocol 2: Density Determination
Causality: Density is a fundamental property reflecting the mass of a substance per unit volume. It is essential for converting between mass and volume, which is critical for reaction stoichiometry and formulation. A pycnometer or a specific gravity bottle provides a highly accurate means of measurement by precisely determining the volume of a given mass of the liquid.
Methodology:
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Pycnometer Preparation: Clean and thoroughly dry a pycnometer of a known volume (e.g., 5 or 10 mL).
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Tare Weight: Accurately weigh the empty, dry pycnometer (m₁).
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Sample Filling: Fill the pycnometer with the sample liquid, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to overflow through the capillary.
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Equilibration & Weighing: Equilibrate the filled pycnometer to a constant temperature (e.g., 20°C) in a water bath. Carefully dry the exterior and weigh the filled pycnometer (m₂).
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Calibration: Empty and clean the pycnometer. Fill it with deionized water, equilibrate to the same temperature, dry the exterior, and weigh again (m₃).
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Calculation:
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Mass of the sample = m₂ - m₁
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Mass of water = m₃ - m₁
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Density of the sample (ρ_sample) = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water
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Where ρ_water is the known density of water at the measurement temperature (e.g., 0.9982 g/cm³ at 20°C).
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Protocol 3: Qualitative Solubility Assessment
Causality: In drug development, solubility is a critical determinant of bioavailability. A preliminary assessment across a range of solvents with varying polarities provides insight into the compound's dissolution characteristics, guiding choices for reaction media, purification solvents, and formulation excipients.
Methodology:
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Solvent Panel Selection: Prepare a panel of common laboratory solvents representing a range of polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
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Sample Preparation: In a series of small, labeled test tubes, add approximately 10 mg of the compound to each.
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Solvent Addition: Add the first solvent (e.g., water) dropwise, up to 1 mL, vortexing or shaking after each addition.
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Observation & Classification: Observe the mixture.
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Soluble: The compound dissolves completely to form a clear solution.
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Partially Soluble: Some of the compound dissolves, but solid remains.
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Insoluble: The compound does not appear to dissolve at all.
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Repeat: Repeat the process for each solvent in the panel.
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Reporting: Report the results qualitatively (e.g., "Soluble in ethanol and dichloromethane; insoluble in water and hexane").
Caption: Workflow for qualitative solubility screening.
Part 4: Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. Based on available safety data sheets, 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde requires careful handling.
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Hazard Identification: The compound is classified as harmful if swallowed (H302).[4] It may also cause skin, eye, and respiratory irritation.[7][8] The GHS07 pictogram (exclamation mark) and the "Warning" signal word are associated with this chemical.[4]
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[8] Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[7][8]
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Handling: Avoid contact with skin and eyes.[7] Do not eat, drink, or smoke when using this product.[8] Wash hands thoroughly after handling.[7]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] Recommended storage temperatures vary by supplier, with ranges of 2-8°C or 4°C being common.[4] Storing under an inert atmosphere is also recommended to maintain stability.[1]
Conclusion
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a valuable heterocyclic building block with a defined set of physical properties that are crucial for its application in synthesis and drug discovery. While key data such as molecular weight and formula are well-established, researchers must be vigilant about inconsistencies in reported experimental values like boiling point and take an empirical approach to verification. The protocols and safety information provided in this guide serve as a foundational framework for the effective and safe utilization of this versatile compound in advancing scientific research.
References
- Smolecule. (n.d.). 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
- Sigma-Aldrich. (n.d.). 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
- ChemBK. (2024). 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
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PubChem. (n.d.). 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1-ETHYL-1H-PYRAZOLE-4-CARBALDEHYDE.
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PubChem. (n.d.). 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | C8H12N2O | CID 3157461. Retrieved from [Link]
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Potapov, A. S., et al. (2014). Synthesis of 1-Ethylpyrazole-4-carbaldehydes, 1,1′-Methylenebis(3,5-dimethylpyrazole-4-carbaldehyde), and Schiff Bases Derived Therefrom. ResearchGate. Retrieved from [Link]
- CymitQuimica. (2024). Safety Data Sheet.
- PubChemLite. (n.d.). 1-ethyl-3,5-dimethyl-1h-pyrazole-4-carbaldehyde.
- Sigma-Aldrich. (n.d.). 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Chinese).
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